N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide
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Overview
Description
N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.17541877 g/mol and the complexity rating of the compound is 634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Modification and Evaluation of Anticancer Agents
Compounds structurally related to N-[1-(3-fluorophenyl)-4-isopropoxy-1H-indazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide have been modified to enhance their anticancer effects. For instance, the modification of related compounds by replacing the acetamide group with alkylurea moieties has shown promising results in retaining antiproliferative activity and inhibitory activity against PI3Ks and mTOR, along with reduced acute oral toxicity. These modifications suggest potential applications in developing more effective and safer anticancer agents (Xiao-meng Wang et al., 2015).
Development of PET Imaging Agents
Similar compounds have been synthesized and evaluated for their potential as positron emission tomography (PET) imaging agents. These studies focus on the synthesis of radiolabeled compounds with high in vitro affinity and selectivity for specific receptors, indicating applications in neurodegenerative disorders and cancer imaging. For example, derivatives of related compounds have been developed for imaging the translocator protein (18 kDa) with PET, highlighting their utility in visualizing changes in protein expression in disease states (C. Fookes et al., 2008).
Antibacterial Activity
Research on analogs of this compound has included the synthesis and evaluation of their antibacterial activity. Some studies have identified compounds with lower MIC values compared to established antibiotics like linezolid against various resistant Gram-positive and Gram-negative bacteria, suggesting applications in addressing antibiotic resistance (V. Varshney et al., 2009).
Kinase Inhibition for Cancer Therapy
Compounds related to this compound have been explored for their role in kinase inhibition, specifically targeting Src kinase. This research area focuses on the development of selective Src substrate binding site inhibitors, which could be beneficial in treating cancer. One study identified N-benzyl substituted derivatives with significant Src kinase inhibitory and anticancer activities, demonstrating their potential in cancer therapy (Asal Fallah-Tafti et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(3-fluorophenyl)-4-propan-2-yloxyindazol-3-yl]-2-(2-oxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-14(2)30-18-9-4-8-17-21(18)22(24-19(28)13-26-11-5-10-20(26)29)25-27(17)16-7-3-6-15(23)12-16/h3-4,6-9,12,14H,5,10-11,13H2,1-2H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPFURFWGWYFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=NN2C3=CC(=CC=C3)F)NC(=O)CN4CCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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